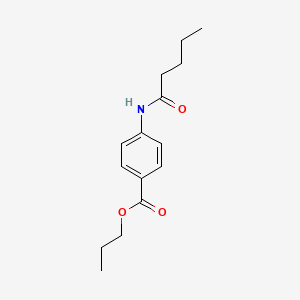![molecular formula C26H18ClN3O3 B4934888 4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4934888.png)
4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in medical research. This compound is synthesized using a specific method and has been found to have specific biochemical and physiological effects that make it a valuable tool in scientific research. In
Aplicaciones Científicas De Investigación
4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been found to have several scientific research applications. It has been used as a tool in the study of protein-protein interactions, specifically in the binding of the protein kinase CK2 to its substrates. This compound has also been used in the study of the molecular mechanisms involved in cancer cell proliferation and metastasis.
Mecanismo De Acción
The mechanism of action of 4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves its ability to bind to specific proteins, such as CK2 and its substrates. This binding interaction helps to inhibit the activity of these proteins, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific research application. This compound has been found to inhibit cancer cell proliferation and metastasis, as well as modulate the activity of specific enzymes involved in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments include its ability to selectively bind to specific proteins and modulate their activity. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research using 4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One potential area of research is the development of new cancer therapies based on the inhibition of specific enzymes involved in cancer cell proliferation and metastasis. Another area of research is the study of the molecular mechanisms involved in protein-protein interactions and the development of new tools for studying these interactions.
In conclusion, this compound is a valuable tool in scientific research due to its ability to selectively bind to specific proteins and modulate their activity. This compound has several scientific research applications and has the potential to be used in the development of new cancer therapies and the study of protein-protein interactions. However, careful handling and disposal are necessary due to its potential toxicity.
Métodos De Síntesis
The synthesis of 4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction between 2-chloro-5-(2-hydroxyethyl)pyridine and 4-(benzyloxy)benzoic acid in the presence of a catalyst, such as triethylamine. The reaction is carried out in a solvent, such as dimethylformamide, at elevated temperatures. The product is then purified using column chromatography to obtain the final compound.
Propiedades
IUPAC Name |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O3/c27-21-13-10-19(26-30-24-23(33-26)7-4-14-28-24)15-22(21)29-25(31)18-8-11-20(12-9-18)32-16-17-5-2-1-3-6-17/h1-15H,16H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTINWEJLQSYNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C4=NC5=C(O4)C=CC=N5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934819.png)
![3-(2-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934823.png)

![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)
![4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4934852.png)

![4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4934866.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4934867.png)

![N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4934894.png)
